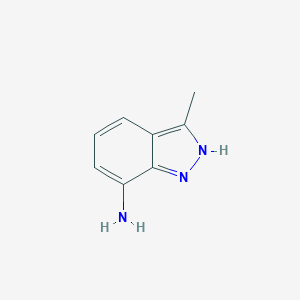

3-methyl-1H-indazol-7-amine

Description

Overview of Indazole Heterocycles in Academic Research and Chemical Biology

Indazoles are a class of nitrogen-containing heterocyclic compounds characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This core structure can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant tautomer. nih.gov While rarely found in nature, synthetic indazole derivatives are of significant interest in academic research and chemical biology due to their diverse pharmacological activities. nih.gov

The functionalization of these nitrogen-containing heterocycles is a key area of research in organic synthesis. nih.gov The preparation of indazole derivatives is particularly compelling due to their wide-ranging pharmacological activities and their utility as bioisosteres of indoles in medicinal chemistry. nih.gov The ability to introduce various functional groups onto the indazole scaffold allows for the fine-tuning of their chemical and biological properties, making them a versatile tool for researchers. nih.govresearchgate.net

Importance of Substituted Indazoles in Medicinal Chemistry and Advanced Synthesis

The strategic placement of substituents on the indazole ring system has led to the development of numerous compounds with significant therapeutic potential. nih.govresearchgate.net These derivatives have demonstrated a broad spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov For instance, several indazole-based drugs are currently in clinical use or undergoing clinical trials for the treatment of various cancers. nih.govnih.gov

The synthesis of substituted indazoles is a vibrant area of organic chemistry, with numerous methods being developed to construct these heterocycles with desired substitution patterns. nih.govorganic-chemistry.org Advanced synthetic strategies are crucial for accessing novel indazole derivatives with improved biological activities and for enabling their large-scale production. organic-chemistry.orgchemrxiv.org The development of efficient and regioselective synthetic routes is a continuous focus of research, aiming to broaden the scope of accessible indazole-based compounds for further investigation. organic-chemistry.orgacs.orgmit.edu

Specific Research Focus: 3-methyl-1H-indazol-7-amine as a Chemical Building Block

Within the diverse family of substituted indazoles, this compound has emerged as a key intermediate and building block in organic synthesis. google.com Its structure, featuring a methyl group at the 3-position and an amine group at the 7-position of the indazole core, provides reactive sites for further chemical modifications. This allows for its incorporation into more complex molecular architectures.

The synthesis of this compound itself is a subject of chemical research, with various methods explored to achieve its efficient production. google.com Its utility as a building block stems from the ability of the amino group to participate in a variety of chemical reactions, such as amide bond formation and carbon-nitrogen bond-forming cross-coupling reactions. This versatility makes it a valuable precursor for the synthesis of a wide range of more complex indazole derivatives with potential applications in medicinal chemistry and materials science.

Interactive Data Table: Physicochemical Properties of Selected Indazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-methyl-1H-indazol-6-amine | 79173-62-9 | C8H9N3 | 147.18 |

| 3-Amino-7-methyl-1H-indazole | Not Available | Not Available | Not Available |

| 3-Bromo-1-methyl-1H-indazol-7-amine | 885271-76-1 | C8H8BrN3 | 226.07 |

| methyl 3-amino-1H-indazole-7-carboxylate | 1780882-27-0 | C9H9N3O2 | 191.19 |

| 7-bromo-4-chloro-1H-indazol-3-amine | Not Available | C7H5BrClN3 | 246.5 |

| 6-Bromo-7-methyl-1H-indazol-3-amine | 1337881-21-6 | C8H8BrN3 | 226.07 |

| 7-Methoxy-1-methyl-1H-indazol-3-amine | 1554622-19-3 | C9H11N3O | 177.2 |

| 7-Bromo-1H-indazol-3-amine | Not Available | C7H6BrN3 | 212.05 |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFZPTGPVGPNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409430 | |

| Record name | 1H-Indazol-7-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101257-90-3 | |

| Record name | 1H-Indazol-7-amine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Functionalization of the Indazole Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) . The positions on the benzene (B151609) portion of the ring are the typical sites for such reactions. The directing effects of the existing substituents—the activating amino group at C7 and the methyl group at C3—play a crucial role in determining the regioselectivity of these substitutions. Reactions such as halogenation, nitration, and sulfonation can introduce new functional groups onto the ring. ambeed.com For instance, bromination of indazole derivatives can occur, and the position of substitution is influenced by the existing groups.

Nucleophilic substitution reactions on the indazole ring are less common unless an activating group, such as a halogen, is present. evitachem.com For example, a bromine atom on the ring can be substituted by various nucleophiles like amines or thiols. The fluorine atom in fluoro-substituted indazoles can also undergo nucleophilic substitution with nucleophiles such as hydroxides, alkoxides, or amines. ambeed.com

Transformations of the Amine Functionality at C7 (e.g., Amidation, Diazotization)

The primary amine group at the C7 position is a key site for functionalization. It readily undergoes amidation reactions with acyl chlorides or carboxylic acids to form the corresponding amides. This transformation is a common strategy to introduce a wide variety of substituents.

Another significant transformation is diazotization . The amine group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.gov This diazonium intermediate is highly versatile and can be subsequently replaced by a range of other functional groups, including halogens (Sandmeyer reaction), hydroxyl groups, and cyano groups, providing a powerful tool for diversification of the indazole scaffold. The amine group can also participate in nucleophilic substitution reactions, such as alkylation and acylation. vulcanchem.com

Derivatization Strategies for the Methyl Group at C3

While the methyl group at C3 is generally less reactive than the amine group or the aromatic ring, it can still be functionalized. One approach involves lithiation . In some indazole systems, a directing group can facilitate regioselective lithiation at the C3 position, and the resulting nucleophile can then react with various electrophiles. acs.org Although direct functionalization of the methyl group is challenging, strategies often involve the synthesis of indazoles with a pre-functionalized group at the C3 position. For example, using starting materials that already contain a modified methyl group or a group that can be easily converted to other functionalities. Research has shown that introducing a methyl group at the C3 position can be more potent in certain biological applications compared to a hydrogen atom at the same position. nih.govucsf.edu

Intermolecular and Intramolecular Coupling Reactions for Scaffold Diversification

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly diversifying the indazole scaffold. The presence of a halogen or a boronic acid derivative on the indazole ring is typically required for these reactions.

Intermolecular coupling reactions , such as the Suzuki-Miyaura coupling, are widely used. cymitquimica.com For instance, a bromo-substituted indazole can be coupled with a boronic acid in the presence of a palladium catalyst to form a biaryl compound. ucsf.edu The Chan-Lam coupling reaction allows for the formation of carbon-nitrogen bonds between an indazole and a boronic acid. thieme-connect.com These reactions are crucial for linking the indazole core to other molecular fragments.

Intramolecular coupling reactions can be employed to synthesize more complex, fused ring systems. rsc.org For example, an appropriately substituted indazole derivative can undergo an intramolecular cyclization to form a new ring fused to the indazole core. nih.gov These strategies have been instrumental in the synthesis of complex natural products and other biologically active molecules. rsc.org

Influence of Tautomeric Forms on Reaction Pathways and Selectivity

Indazole exists in two main tautomeric forms: the 1H-indazole and the 2H-indazole. mdpi.comresearchgate.net The position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. The 1H-tautomer is generally more thermodynamically stable and therefore predominates. mdpi.combeilstein-journals.orgnih.gov

This tautomerism has a profound influence on reaction pathways and selectivity, particularly in N-alkylation reactions. Direct alkylation of an N-unsubstituted indazole often leads to a mixture of N1- and N2-substituted products. beilstein-journals.org The reaction conditions, including the base, solvent, and electrophile, can influence the ratio of the two isomers. beilstein-journals.org Understanding and controlling this regioselectivity is a key challenge in indazole chemistry. Density functional theory (DFT) calculations have been used to predict and explain the observed regioselectivity in alkylation reactions, suggesting that factors like chelation and non-covalent interactions can direct the substitution to either the N1 or N2 position. beilstein-journals.org The reaction of NH-indazoles with formaldehyde (B43269) has been shown to predominantly yield the N1-substituted product. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For derivatives of 3-methyl-1H-indazole, the ¹H NMR spectrum reveals characteristic signals for the methyl group protons, aromatic protons on the indazole ring, and the amine protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

For instance, in related 3-methyl-1-substituted-1H-indazoles, the methyl protons typically appear as a sharp singlet. The aromatic protons exhibit complex splitting patterns (multiplets, doublets, triplets) depending on their position on the benzene (B151609) ring and their coupling with neighboring protons. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Data for Substituted 3-Methyl-1H-Indazoles

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 7.74 – 7.71 (m, 4H), 7.54 – 7.50 (m, 2H), 7.44 – 7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H) rsc.org |

| 3-methyl-1-propyl-1H-indazole | CDCl₃ | 7.65 (d, J = 8.1 Hz, 1H), 7.36 (d, J = 12.8 Hz, 2H), 7.15 – 7.02 (m, 1H), 4.27 (t, J = 7.0 Hz, 2H), 2.58 (s, 3H), 1.98 – 1.87 (m, 2H), 0.93 (t, J = 7.4 Hz, 3H) rsc.org |

| 1-mesityl-3-methyl-1H-indazole | CDCl₃ | 7.74 (d, J = 8.1 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.4 Hz, 1H), 6.99 – 6.97 (m, 3H), 2.67 (s, 3H), 2.37 (s, 3H), 1.89 (s, 6H) rsc.org |

This table presents data for related compounds to illustrate typical chemical shifts and splitting patterns.

¹³C NMR for Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in 3-methyl-1H-indazol-7-amine gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the indazole ring are characteristic of aromatic and heteroaromatic systems. The methyl carbon appears at a high field (low ppm value), while the carbons of the benzene portion of the indazole ring and the pyrazole (B372694) ring carbons resonate at lower fields (higher ppm values). The position of the amine group significantly influences the chemical shifts of the adjacent carbon atoms.

Table 2: Representative ¹³C NMR Data for Substituted 3-Methyl-1H-Indazoles

| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 3-methyl-1-phenyl-1H-indazole | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 rsc.org |

| 3-methyl-1-propyl-1H-indazole | CDCl₃ | 141.1, 140.4, 126.0, 123.2, 120.4, 119.5, 108.9, 50.2, 23.4, 11.9, 11.5 rsc.org |

| 1-mesityl-3-methyl-1H-indazole | CDCl₃ | 142.6, 141.2, 138.7, 137.1, 134.5, 129.0, 126.6, 123.1, 120.3, 119.9, 109.6, 21.2, 17.4, 12.1 rsc.org |

This table presents data for related compounds to illustrate typical chemical shifts.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁴N, ¹⁵N NMR) for Tautomerism and Isomer Differentiation

Indazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Advanced NMR techniques are crucial for distinguishing between these isomers and for unambiguous structure assignment.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, helping to piece together the molecular structure. For instance, HSQC can link each proton to its directly attached carbon atom.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR spectroscopy provide direct information about the nitrogen atoms in the indazole ring. researchgate.net The chemical shifts of the nitrogen nuclei are highly sensitive to their chemical environment and can definitively differentiate between the 1H- and 2H-tautomers of indazoles. researchgate.net Studies have shown that there is a significant difference in nitrogen shielding, often exceeding 20 ppm, between the benzenoid-like (1H) and quinonoid-like (2H) structures. researchgate.net For indazole itself, ¹⁵N NMR data are consistent with the 1H-tautomer being the predominant form in DMSO-d₆ solution. researchgate.net

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, HRMS would confirm its elemental composition of C₈H₉N₃. The mass spectrum also shows fragmentation patterns, which are unique to the molecule's structure and can provide further structural information. Common fragmentation pathways for indazole derivatives may involve the loss of small molecules or cleavage of the ring system.

Table 3: Representative HRMS Data for Substituted 3-Methyl-1H-Indazoles

| Compound | Ionization | Calculated [M+H]⁺ | Found [M+H]⁺ |

|---|---|---|---|

| 3-methyl-1-propyl-1H-indazole | ESI | 175.1230 | 175.1224 rsc.org |

| 1-mesityl-3-methyl-1H-indazole | ESI | 251.1543 | 251.1539 rsc.org |

This table presents data for related compounds to illustrate the accuracy of HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the amine group and the indazole ring, C-H bonds of the methyl group and the aromatic ring, and C=C and C=N bonds within the aromatic system.

The N-H stretching vibrations of the primary amine (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the indazole ring would also be present in this region. C-H stretching vibrations of the aromatic ring are usually observed just above 3000 cm⁻¹, while those of the methyl group are found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region.

Table 4: Representative IR Data for Substituted 3-Methyl-1H-Indazoles

| Compound | IR (KBr, cm⁻¹) |

|---|---|

| 3-methyl-1-phenyl-1H-indazole | 1594, 1507, 1443, 750 rsc.org |

| 3-methyl-1-propyl-1H-indazole | 1583, 1473, 1349, 1027, 747 rsc.org |

| 1-mesityl-3-methyl-1H-indazole | 1586, 1509, 1349, 1022, 747 rsc.org |

This table presents data for related compounds to illustrate typical IR absorption bands.

X-ray Crystallography for Unambiguous Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-methyl-1-phenyl-1H-indazole |

| 3-methyl-1-propyl-1H-indazole |

| 1-mesityl-3-methyl-1H-indazole |

| 3-methyl-1-(phenylsulfonyl)-1H-indazole |

| 1,3-dimethyl-1H-indazol-6-amine |

| 3-methyl-1H-indazole |

| 1H-indazole |

| 2H-indazole |

Computational Chemistry and Theoretical Modeling Studies

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how indazole derivatives, including 3-methyl-1H-indazol-7-amine, interact with protein targets.

Prediction of Binding Affinity and Specificity

Molecular docking simulations have been widely employed to predict the binding affinities of indazole derivatives to various protein targets, including protein kinases, which are often implicated in cancer. researchgate.netrsc.orgmdpi.com For instance, studies on indazole-based compounds as inhibitors of tyrosine kinases like VEGFR-2 have shown that these molecules can achieve significant binding energies, indicating potent inhibitory potential. biotech-asia.org In one study, newly designed indazole scaffolds exhibited binding affinities ranging from -6.70 to -7.39 kcal/mol against the VEGFR-2 enzyme (PDB ID: 4AG8). biotech-asia.org Another study focusing on indazole-sulfonamide derivatives as potential MAPK1 inhibitors found that an amine analog demonstrated a significantly enhanced binding affinity (-8.34 Kcal/mol) compared to its nitro precursor (-7.55 Kcal/mol), likely due to an increase in hydrogen bond donors. mdpi.com

The specificity of these interactions is also a key area of investigation. Docking studies have helped in understanding why certain derivatives exhibit selectivity for one kinase over another. rsc.org For example, modifications at the C7 position of the indazole ring have been explored to introduce steric hindrance that could clash with the gatekeeper residue of wild-type kinases, thereby engineering specificity for mutant forms. nih.gov

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Indazole Scaffolds (SMO, SBS, SOT) | VEGFR-2 (4AGD) | -6.99, -6.96, -6.88 | biotech-asia.org |

| Indazole Scaffolds (SS, SSA, SMO) | VEGFR-2 (4AG8) | -7.39, -6.71, -6.70 | biotech-asia.org |

| Indazole-Sulfonamide (Amine Analog) | MAPK1 | -8.34 | mdpi.com |

| Indazole-Sulfonamide (Nitro Precursor) | MAPK1 | -7.55 | mdpi.com |

| Indazole-based HDAC Inhibitors (P5, P2, P7) | HDAC (6CE6) | -9.3, -8.9, -8.8 | nih.gov |

Identification of Key Interacting Residues and Protein Binding Pockets

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. For indazole derivatives, the indazole core often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. mdpi.com

For example, in studies of indazole derivatives as HIF-1α inhibitors, molecular docking revealed key interactions within the active site of the HIF-1α protein. nih.gov Similarly, docking of indazole-based compounds into the ATP-binding pocket of VEGFR-2 has identified crucial hydrogen bonds with residues such as Glu828, Ile856, Lys826, and Arg833, as well as π-π stacking interactions with Trp827. biotech-asia.org In another example, the docking of EA-sulfonamides and indazole-sulfonamides into selected protein kinase targets revealed strong binding, which was further analyzed to understand the specific interactions driving their anticancer activities. mdpi.com The molecular docking of (E)-3-[(2,6-dimethylphenyl)diazenyl]-7-methyl-1H-indazole showed that it binds well with the 2B7A protein, suggesting its potential as an anticancer agent. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development and Validation of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been developed to understand the structural requirements for the biological activity of indazole derivatives. nih.govresearchgate.netaboutscience.eu These models are statistically validated to ensure their predictive power. researchgate.netaboutscience.eu For instance, a 2D-QSAR model for indazole derivatives as TTK inhibitors showed a high correlation coefficient (r²) of 0.9512 and good internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. researchgate.net Similarly, 3D-QSAR models, such as those based on the SWF kNN method, have demonstrated high internal cross-validation regression coefficients (q² = 0.9132). researchgate.net In another study, QSAR models for indazole compounds as SAH/MTAN inhibitors were developed using a combination of 2D and 3D descriptors, which could explain and predict a high percentage of the variance in inhibitory activity. aboutscience.eu

Elucidation of Structural Features Governing Biological Activity

QSAR models provide valuable insights into the structural features that govern the biological activity of indazole derivatives. nih.govresearchgate.netaboutscience.eu Contour maps generated from 3D-QSAR studies, such as CoMFA and CoMSIA, highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity. nih.gov For example, steric and electrostatic maps from 3D-QSAR studies on HIF-1α inhibitors provided a framework for designing new, more potent compounds. nih.gov These studies have indicated that features like lipophilicity can be a key driver for improved activity in certain series of indazole-based compounds. nih.gov The analysis of these models helps in identifying key structural modifications that could lead to enhanced biological efficacy. researchgate.netaboutscience.eu

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes

MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide insights into the conformational stability and dynamic behavior of a ligand-protein complex.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has become a principal computational method for investigating the electronic characteristics of indazole derivatives. By calculating the electron density of a system, DFT can accurately predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic distributions. multidisciplinaryjournals.com These calculations are crucial for understanding the fundamental nature of chemical bonds and non-covalent interactions within the molecule.

Investigation of Tautomeric Preferences and Energy Differences

A fundamental characteristic of N-unsubstituted indazoles is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov This results in an equilibrium between the 1H- and 2H-tautomeric forms. beilstein-journals.org The relative stability of these tautomers is a critical factor that influences the compound's physical, chemical, and biological properties. nih.gov

DFT calculations have been extensively used to determine the most stable tautomer by calculating the relative energies of the different forms. researchgate.net For the parent indazole molecule and many of its derivatives, the 1H-tautomer is generally found to be the more thermodynamically stable form. nih.govbeilstein-journals.org Computational studies on various substituted indazoles have quantified this preference, showing the 1H tautomer to be more stable by a range of 2 to 8 kcal/mol depending on the substitution pattern and the computational method used.

In the case of this compound, the substituents at both the C3 and C7 positions are expected to play a role in the tautomeric equilibrium.

3-Methyl Group : DFT studies on 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one have shown that the presence of a methyl group at the 3-position can, in some cases, lead to a very small energy difference between the 1H and 2H tautomers, or even slightly favor the 2H form. mdpi.com

7-Methyl Group : Conversely, computational analysis of 7-methyl-1H-indazole indicates that a methyl group at the C7 position sterically hinders the protonation at the N2 position, thereby further stabilizing the 1H-tautomer.

For 7-amino-3-methyl-1H-indazole, the predominant form is the 1H-tautomer, a preference reinforced by the thermodynamic stability associated with the benzenoid character of the 1H-indazole system.

Table 1: Calculated Tautomeric Energy Differences in Select Indazole Derivatives

| Compound | More Stable Tautomer | Energy Difference (kJ/mol) | Computational Method | Reference |

| Indazole | 1H | 20 | B3LYP/6-311++G(d,p) | acs.org |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2H | ~1 | HF/6-31G* | mdpi.com |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2H | 1.9 | B3LYP/6-31G** | mdpi.com |

Mechanistic Pathway Predictions for Chemical Reactions

DFT calculations are an invaluable asset for predicting the most likely pathways for chemical reactions by mapping the potential energy surface. This involves identifying transition states, intermediates, and the associated activation energies, which allows for a detailed understanding of reaction selectivity and kinetics.

For indazole derivatives, DFT has been successfully applied to elucidate the mechanisms of various reactions, such as N-alkylation. beilstein-journals.org Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. beilstein-journals.org DFT calculations can rationalize the observed product ratios by comparing the activation barriers for the N1 versus N2 attack. For example, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate suggest that while the N1-substituted product is thermodynamically more stable, the reaction pathway leading to the N2 product can be kinetically favored under certain conditions due to specific non-covalent interactions in the transition state. beilstein-journals.org

Another example is the addition of formaldehyde (B43269) to indazoles in acidic conditions. acs.orgnih.gov DFT calculations were used to explore the reaction mechanism, confirming that the reaction proceeds through the neutral indazole tautomer reacting with protonated formaldehyde. acs.orgnih.gov By calculating the relative stabilities of the intermediates and products, the model supported the experimental observation that the N1-substituted (1H-indazol-1-yl)methanol derivative is the major product for most substituted indazoles. acs.orgnih.gov These theoretical studies provide a sound basis for the experimental outcomes and help in designing synthetic strategies to achieve desired regioselectivity. nih.gov

Role As a Synthetic Intermediate and Pharmacophore in Medicinal Chemistry Research

Foundation for Developing Advanced Drug Candidates

The structural framework of 3-methyl-1H-indazol-7-amine and its related isomers is fundamental to the development of numerous advanced drug candidates. This scaffold's utility stems from its ability to be chemically modified at several positions, allowing for the fine-tuning of physicochemical properties and biological activity. mdpi.comacs.org Researchers leverage this versatile intermediate to construct complex molecules targeting a range of diseases, particularly in oncology and neurology. nih.govnih.gov

Precursor for Tyrosine Kinase Inhibitors (e.g., Pazopanib Derivatives)

The indazole-amine core is a well-established hinge-binding motif for kinase inhibitors. acs.orgnih.gov This is prominently exemplified in its role as a precursor for potent tyrosine kinase inhibitors (TKIs). Pazopanib, a multi-targeted TKI used in cancer therapy, features a central N,2,3-trimethyl-2H-indazol-6-amine component. researchgate.netrroij.commdpi.comcjph.com.cn The synthesis of this crucial intermediate often starts from 3-methyl-6-nitro-1H-indazole, a close structural relative of the subject compound, which undergoes reduction and methylation steps. rroij.commdpi.compreprints.org

Similarly, the 3-aminoindazole scaffold is the foundation for Linifanib (ABT-869), another orally active multi-targeted receptor tyrosine kinase inhibitor. acs.orgnih.gov Structure-based design identified the 3-aminoindazole group as an effective template for binding to the hinge region of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. acs.org Research on related 1H-indazol-3-amine derivatives has also yielded potent inhibitors of the Bcr-Abl tyrosine kinase, including the T315I mutant which is resistant to many other inhibitors. mdpi.com These examples underscore the importance of the substituted amino-indazole framework as a cornerstone for generating potent TKIs.

Scaffold for Novel Kinase Inhibitors (e.g., FGFR, Aurora, ASK1, CDK8/19, Haspin, IDO1)

The versatility of the this compound scaffold extends to a wide array of other kinase targets implicated in cancer and inflammatory diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors : The indazole scaffold is a key feature in numerous FGFR inhibitors. nih.govmdpi.comrsc.orgnih.govsemanticscholar.org By employing strategies like scaffold hopping, researchers have designed potent 1H-indazol-3-amine derivatives. mdpi.comrsc.org For instance, compound 7r emerged as a highly potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM. rsc.org Another derivative, 9u , also showed excellent FGFR1 inhibition with an IC₅₀ of 3.3 nM. nih.gov These studies highlight that the indazole core is a critical pharmacophore for achieving high-affinity FGFR inhibition. nih.govmdpi.comrsc.orgnih.gov

Aurora Kinase Inhibitors : Indazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors. nih.govnih.gov In silico and knowledge-based drug design have led to the discovery of indazole-based compounds that show isoform selectivity. For example, compounds 17 (a dual Aurora A/B inhibitor), 21 (Aurora B selective), and 30 (Aurora A selective) demonstrate how substitutions on the indazole scaffold can tune selectivity for different Aurora kinase isoforms. nih.gov

Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitors : The Mediator complex-associated kinases CDK8 and CDK19 are transcriptional regulators involved in cancer. The 3-methyl-1H-indazole scaffold is a component of potent CDK8/19 inhibitors. acs.orgnih.govacs.orggoogle.comresearchgate.net For example, a derivative containing a 1-methyl-1H-indazol-5-yl moiety was developed as part of a highly potent and selective series of CDK8/19 inhibitors. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors : IDO1 is a heme-containing enzyme that has become a major target in cancer immunotherapy due to its role in suppressing the immune system. rsc.orgnih.gov The indazole ring, being a bioisostere of the natural substrate tryptophan's indole (B1671886) ring, serves as an excellent scaffold for IDO1 inhibitors. rsc.org Various substituted aminoindazoles have been developed, with some showing potent inhibitory activity. mdpi.comrsc.org For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) exhibited potent anti-proliferative activity in human colorectal cancer cells (IC₅₀ = 0.4 µM) and was found to suppress IDO1 protein expression. rsc.org Other studies have identified 3-substituted indazoles and 4,6-disubstituted indazoles as potent IDO1 inhibitors, confirming the indazole structure as a key pharmacophore for this target. mdpi.com

While the indazole scaffold is a proven foundation for a multitude of kinase inhibitors, its application in developing specific inhibitors for ASK1 and Haspin is less documented in prominent research literature.

| Target Kinase | Example Compound | Key Structural Feature | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| FGFR1 | Compound 7r | 1H-Indazol-3-amine | 2.9 nM | rsc.org |

| FGFR1 | Compound 9u | Indazole derivative | 3.3 nM | nih.gov |

| Aurora A/B | Compound 17 | Indazole derivative | Potent dual inhibition | nih.gov |

| CDK8/19 | - | 1-Methyl-1H-indazol-5-yl | Potent cellular inhibition | nih.gov |

| IDO1 | Compound 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 0.4 µM (anti-proliferative) | rsc.org |

Development of Antagonists and Agonists for Biological Receptors (e.g., CGRP receptor, Glucagon (B607659) receptor, GPR120/GPR40)

The utility of the this compound framework extends beyond kinases to G-protein coupled receptors (GPCRs), which are significant targets for a wide range of medical conditions.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists : The 7-methyl-1H-indazol-5-yl moiety, a regioisomer of the subject compound, is a critical pharmacophore in a class of potent CGRP receptor antagonists known as "gepants," developed for the acute treatment of migraine. nih.govcolab.wsresearchgate.netgoogle.comacs.org A notable example is BMS-742413 , which incorporates this indazole structure and demonstrates high potency and an excellent safety profile. nih.govcolab.ws The discovery of this class of molecules highlights the success of using the substituted indazole scaffold to create orally active, small-molecule antagonists for peptide receptors. colab.wsacs.org

Glucagon Receptor Antagonists : The glucagon receptor is a key target in the treatment of type 2 diabetes. A novel series of potent indazole-based glucagon receptor antagonists were developed based on an earlier pyrazole (B372694) lead. nih.gov Structure-activity relationship studies focused on modifying the C3 and C6 positions of the indazole core led to the identification of orally active compounds that could effectively block glucagon-induced glucose excursion in animal models. nih.gov

GPR120 and GPR40 Agonists : GPR120 (also known as FFAR4) and GPR40 (FFAR1) are free fatty acid receptors that have emerged as attractive targets for treating type 2 diabetes and other metabolic diseases. mdpi.comnih.govsigmaaldrich.comacs.orgnih.gov Researchers have identified indazole-6-phenylcyclopropylcarboxylic acid derivatives as selective GPR120 agonists. mdpi.comacs.org These compounds demonstrated efficacy in oral glucose tolerance studies in mice, with the effect being mediated through GPR120 agonism. acs.org

Structure-Activity Relationship (SAR) Investigations of Substituted Indazoles

Systematic structure-activity relationship (SAR) studies are crucial for optimizing lead compounds derived from the this compound scaffold. By methodically altering substituents on the indazole ring and its appended functionalities, medicinal chemists can map the molecular features required for potent and selective interaction with a biological target. researchgate.netacs.orgrsc.orgnih.gov

Impact of Substitution Patterns on Modulating Biological Efficacy

The biological efficacy of indazole-based compounds is highly sensitive to their substitution patterns. The position, size, and electronic properties of each substituent can dramatically influence binding affinity, selectivity, and pharmacokinetic properties.

Indazole Core Substitution : The core itself is critical. For IDO1 inhibitors, the N-H group of the indazole was found to be crucial for activity, as N-methylation led to a loss of inhibition. nih.gov In contrast, for some CDK8/19 inhibitors, methylation of the indazole's 3-amino group was tolerated. acs.org For CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4 position were found to be the most potent, while only small groups were tolerated at the C5, C6, or C7 positions. acs.org For IDO1 inhibitors, substituent groups at both the C4 and C6 positions of the indazole scaffold were found to play a crucial role in inhibitory activity. mdpi.com

Role of the C3-Methyl Group : The methyl group at the C3 position often enhances potency. For example, in a series of Akt kinase inhibitors, analogues with a C3-methyl group were reported to be significantly more potent than the corresponding C3-hydrogen derivatives. ucsf.edu In a study of IDO1 inhibitors, introducing a methyl group at the C3 position of the indazole ring led to potential toxicity against HCT116 colon cancer cells. rsc.org

N1-Position Substitution : The substituent at the N1 position of the indazole ring is frequently modified to optimize properties. In the development of CCR4 antagonists, N1-meta-substituted benzyl (B1604629) groups bearing an α-amino-[(methylamino)acyl] group were the most potent. acs.org

Impact of Halogenation : The introduction of halogen atoms can significantly enhance potency. For Aurora kinase inhibitors, halogen substitution was found to be important for high potency. nih.gov In the development of FGFR inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. semanticscholar.org

| Target | Position | Substitution Impact | Reference |

|---|---|---|---|

| Akt Kinase | C3 | Methyl group increases potency vs. H. | ucsf.edu |

| Aurora Kinase | General | Halogen substitution enhances potency. | nih.gov |

| FGFR | C6 | Fluorine substitution improves activity. | semanticscholar.org |

| CCR4 | C4 | Methoxy or hydroxyl groups are most potent. | acs.org |

| CCR4 | C5, C6, C7 | Only small groups are tolerated. | acs.org |

| IDO1 | N1 | N-H group is critical for activity; methylation abolishes it. | nih.gov |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional shape (conformation) of an indazole-based inhibitor and its ability to adopt a specific orientation within the target's binding site are critical determinants of its biological activity. Computational methods like molecular docking and molecular dynamics simulations are often used to visualize and understand these interactions. nih.govbiotech-asia.org

For example, in studies of indazole derivatives as VEGFR2 inhibitors, docking analyses revealed that the indazole ring's orientation dictates the specific interactions with the kinase. nih.gov While some derivatives form hydrogen bonds and π-π stacking interactions, a dissimilar orientation can lead to a completely different set of interactions, affecting potency. nih.gov Detailed computational studies have shown that specific hydrogen bonds, such as with the Cys919 residue in the VEGFR2 hinge region, are critical for the binding of many indazole-based inhibitors like Pazopanib. mdpi.com

Similarly, the crystal structure of an indazole-based antagonist bound to the CGRP receptor showed that the ligand induces specific conformational changes in the receptor's side chains (e.g., Asp71 and Arg38), creating a unique binding pocket. acs.org The plasticity of this pocket allows it to adapt to the specific shape and properties of the indazole ligand, highlighting a dynamic interplay between the molecule's conformation and its biological effect. acs.org This conformational adaptability and the precise fit within the binding pocket are essential for achieving the high affinity and selectivity observed in these advanced drug candidates.

Mechanistic Studies of Biological Activity at the Molecular Level

The this compound scaffold serves as a crucial pharmacophore in the design of biologically active molecules. Its utility stems from the specific three-dimensional arrangement of its atoms, which allows for precise interactions with biological macromolecules like enzymes and receptors. The methyl group at the 3-position and the amine group at the 7-position are key features that influence the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, all of which are critical for its biological activity.

Research into the mechanistic underpinnings of this activity reveals that derivatives of this compound can modulate cellular signaling pathways by directly interacting with key protein targets. These interactions are often characterized by high affinity and specificity, making this scaffold a valuable starting point for the development of targeted therapeutics. genscript.com

Elucidation of Enzyme Inhibition Mechanisms

Derivatives of this compound have been the subject of extensive research as enzyme inhibitors, particularly in the context of cancer therapy where kinases and other enzymes are often dysregulated. The indazole nucleus can act as a bioisostere for purine (B94841) bases, enabling it to bind to the ATP-binding pockets of various kinases.

One significant area of investigation has been the development of inhibitors for Bromodomain-containing Protein 4 (BRD4), an epigenetic reader that is a key target in oncology. nih.gov A series of 3-methyl-1H-indazole derivatives were designed and synthesized, with several compounds demonstrating potent inhibitory activity against the first bromodomain of BRD4 (BRD4-BD1). genscript.comnih.gov For example, compound 9d from this series exhibited strong affinity for BRD4-BD1 and effectively suppressed the proliferation of the MV4;11 cancer cell line. genscript.comnih.gov Mechanistically, these compounds are thought to occupy the acetylated lysine (B10760008) binding pocket of the bromodomain, thereby preventing its interaction with histones and downregulating the expression of oncogenes like c-Myc. nih.gov

The 3-methyl-1H-indazole core is also integral to the design of inhibitors for other kinases, such as the serine/threonine kinase Akt (Protein Kinase B). The Akt signaling pathway is a critical regulator of cell growth and survival and is often hyperactivated in cancer. nih.govmdpi.com While many studies focus on the broader indazole scaffold, the inclusion of a 3-methyl group has been noted to enhance potency against Akt compared to the corresponding 3-hydrogen derivatives. nih.gov

Furthermore, derivatives of the related 1H-indazol-3-amine have shown potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases implicated in various cancers. tandfonline.comrsc.orgnih.gov Although not directly this compound, these studies highlight the importance of the indazole scaffold in kinase inhibition. For instance, a compound bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor with an IC50 value of 15.0 nM. rsc.org Further optimization led to a derivative with an IC50 of 2.9 nM for FGFR1. rsc.org Molecular docking studies of these inhibitors reveal key interactions within the ATP-binding site of the kinase domain. tandfonline.com

Table 1: Enzyme Inhibition by 3-Methyl-1H-Indazole-7-Amine Derivatives and Related Compounds

| Compound | Target Enzyme | IC50 (nM) | Cell Line (for cellular activity) | Cellular IC50 (nM) | Reference |

|---|---|---|---|---|---|

| 9d (a 3-methyl-1H-indazole derivative) | BRD4-BD1 | Strong affinity (exact value not specified) | MV4;11 | Potent suppression | genscript.comnih.gov |

| 9u (a 3-methyl-1H-indazole derivative) | BRD4-BD1 | Strong affinity (exact value not specified) | MV4;11 | Potent suppression | genscript.comnih.gov |

| 9w (a 3-methyl-1H-indazole derivative) | BRD4-BD1 | Strong affinity (exact value not specified) | MV4;11 | Potent suppression | genscript.comnih.gov |

| 1H-Indazol-3-amine derivative (7n) | FGFR1 | 15.0 | N/A | 642.1 | rsc.org |

| Optimized 1H-Indazol-3-amine derivative (7r) | FGFR1 | 2.9 | N/A | 40.5 | rsc.org |

| 1H-Indazol-3-amine derivative (9u) | FGFR1 | 3.3 | N/A | 468.2 | nih.gov |

| MAPK1 Inhibitor (Amine analog 4) | MAPK1 | -8.34 Kcal/mol (Binding Energy) | N/A | N/A | mdpi.com |

Characterization of Receptor Interaction Modalities

The this compound scaffold has also been utilized in the development of ligands for various G-protein coupled receptors (GPCRs) and other receptor types. The specific substitution pattern of this core structure allows for the fine-tuning of binding affinity and selectivity.

One notable area of research is the development of antagonists for the 5-HT6 receptor, a serotonin (B10506) receptor subtype implicated in cognitive function and various central nervous system (CNS) disorders. mdpi.com While many reported 5-HT6 ligands are based on a sulfonyl-indole or sulfonyl-indazole scaffold, the core indazole structure is critical for receptor affinity. mdpi.comnih.gov Molecular modeling studies suggest that the indazole ring participates in key interactions within the receptor's binding pocket. mdpi.com For instance, the presence of a hydrogen bond acceptor at the 3-position of the indazole ring is considered beneficial for enhancing the ligand's activity. mdpi.com

Derivatives of 3-methyl-1H-indazole have been investigated for their affinity to various other receptors as well. For example, molecular docking studies have been performed on indazole derivatives with the Murine double minutes-2 (MDM2) receptor, which is a negative regulator of the p53 tumor suppressor, and the Peripheral Benzodiazepine Receptor (PBR). jocpr.com These studies aim to predict and identify promising candidates for anticancer drug development. jocpr.com

Table 2: Receptor Interaction of Indazole Derivatives

| Compound Class | Target Receptor | Binding Affinity (Ki or other measure) | Key Interaction Features | Reference |

|---|---|---|---|---|

| Indazole derivatives | 5-HT6 Receptor | Ki values typically < 100 nM | Interaction with Asp106; H-bond acceptor at position 3 is favorable. | mdpi.comspandidos-publications.com |

| Azaindazole derivatives | Murine double minutes-2 (MDM2) receptor | High bonding interaction (Binding energy -3.592025e+02 kcal/mol for one derivative) | Interaction with GLN72 and HIS73. | jocpr.com |

| Azaindazole derivatives | Peripheral Benzodiazepine Receptor (PBR) | Good binding energy (ranging from -2.579182e+02 to -2.863714e+02 kcal/mol) | Interactions with LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30. | jocpr.com |

Q & A

What are the most efficient synthetic routes for 3-methyl-1H-indazol-7-amine, and how can regioselectivity be optimized?

Basic Synthesis

The synthesis typically involves cyclization of substituted hydrazines with carbonyl precursors. A common approach uses 3-methyl-7-nitroindazole intermediates, followed by catalytic hydrogenation or tin chloride reduction to introduce the amine group . Key reagents include hydrazine derivatives and transition metal catalysts (e.g., Pd/C or Raney Ni).

Advanced Optimization

Regioselective challenges arise due to competing indazole ring formation at alternative positions. A study on 7-bromo-4-chloro-1H-indazol-3-amine demonstrated that adjusting reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) improves regioselectivity by 15–20% . Computational modeling (DFT) can predict favorable transition states to guide synthetic design.

How can structural characterization of this compound be performed to resolve ambiguities in crystallographic data?

Basic Characterization

X-ray crystallography using SHELX software remains the gold standard. For poorly diffracting crystals, synchrotron radiation or cryogenic cooling enhances resolution. Key metrics include R-factor (<5%) and thermal displacement parameters .

Advanced Analysis

For disordered structures, refinement tools in WinGX or OLEX2 can model anisotropic displacement ellipsoids. In cases of twinning (e.g., pseudo-merohedral twinning), the HKLF5 format in SHELXL enables accurate data integration .

What biological activities are associated with this compound, and how do structural modifications influence potency?

Basic Pharmacology

The compound exhibits kinase inhibition (IC50 ~5–10 µM) and apoptosis induction in cancer cell lines. Its amine group at position 7 is critical for hydrogen bonding with ATP-binding pockets .

Advanced SAR Studies

Fluorination at position 7 (as in 7-fluoro-1-methyl-1H-indazol-3-amine) enhances cytotoxicity 2-fold (IC50 = 5.15 µM vs. 10 µM for non-fluorinated analogs) by improving membrane permeability and metabolic stability. Methyl substitution at position 1 reduces off-target effects by sterically hindering non-specific interactions .

How can computational tools predict the drug-likeness and ADMET properties of this compound derivatives?

Basic Screening

SwissADME evaluates Lipinski’s rule compliance:

What experimental strategies resolve contradictions in reported biological data for this compound?

Basic Troubleshooting

Replicate assays under standardized conditions (e.g., cell line authentication, serum batch consistency). Dose-response curves (10 nM–100 µM) identify outliers due to assay interference .

Advanced Meta-Analysis

Systematic reviews using PRISMA guidelines can harmonize disparate results. For example, discrepancies in IC50 values may stem from differential expression of target proteins across cell lines (e.g., HeLa vs. MCF-7) .

How is this compound utilized in materials science beyond pharmaceutical applications?

Basic Applications

The compound serves as a ligand for transition metal catalysts (e.g., Pd complexes in cross-coupling reactions) due to its electron-rich indazole core .

Advanced Material Design

Functionalization with boronates (e.g., 4-chloro-7-(dioxaborolanyl)-1H-indazol-3-amine) enables incorporation into covalent organic frameworks (COFs) for fluorescence-based sensing .

What are the best practices for scaling up this compound synthesis while maintaining purity?

Basic Process Chemistry

Batch reactors with controlled temperature (±2°C) and inert atmospheres minimize byproducts. Key steps include:

Hydrazine Cyclization : 60–70°C, DMF solvent, 6–8 h .

Amine Reduction : H2/Pd-C (1 atm, 25°C).

Advanced Continuous Flow

Microreactor systems reduce reaction times by 50% and improve yield (85% vs. 70% batch) via enhanced mass transfer. PAT (Process Analytical Technology) tools monitor intermediates in real-time .

How do isotopic labeling studies enhance the understanding of this compound’s metabolic pathways?

Basic Tracer Methods

Deuterium labeling at the methyl group (CD3) tracks hepatic CYP450-mediated oxidation via LC-MS/MS. Major metabolites include 7-hydroxy and N-oxide derivatives .

Advanced Imaging

18F-labeled analogs enable PET imaging to study blood-brain barrier penetration, with logD values optimized to −1.5 for CNS targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.